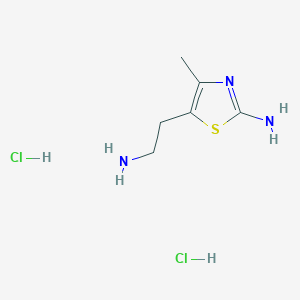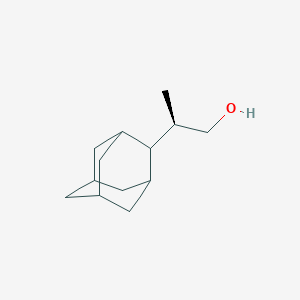
(2R)-2-(2-Adamantyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Adamantyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-APA and is a derivative of adamantane.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to the disruption of various cellular processes, ultimately resulting in the death of the target cells.
Biochemical and Physiological Effects:
(2R)-2-(2-Adamantyl)propan-1-ol has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth and replication of various viruses, bacteria, and fungi. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(2-Adamantyl)propan-1-ol in lab experiments include its high potency and specificity towards certain targets. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(2-Adamantyl)propan-1-ol. One potential direction is the development of new derivatives of the compound with improved potency and specificity towards certain targets. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
(2R)-2-(2-Adamantyl)propan-1-ol is a promising chemical compound that has potential applications in various fields. The compound has been extensively studied for its antiviral, antibacterial, and antifungal properties, as well as its potential use in the treatment of cancer and neurological disorders. While further studies are needed to fully understand the compound's mechanism of action and potential side effects, the research on (2R)-2-(2-Adamantyl)propan-1-ol holds great promise for the development of new treatments and therapies.
Métodos De Síntesis
The synthesis of (2R)-2-(2-Adamantyl)propan-1-ol involves the reaction of adamantane with a Grignard reagent. The reaction leads to the formation of the corresponding alcohol, which is then subjected to a reduction reaction to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with minimal impurities.
Aplicaciones Científicas De Investigación
(2R)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential applications in various fields. The compound has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propiedades
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-DDNJXNFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Adamantyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
![N-butan-2-yl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2392888.png)
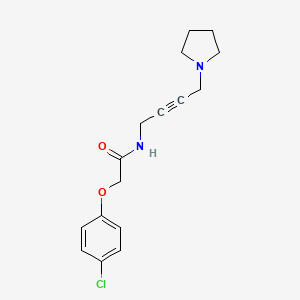

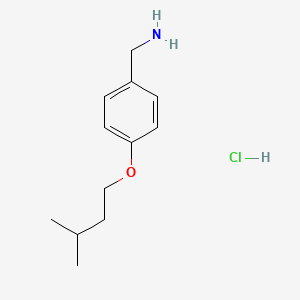
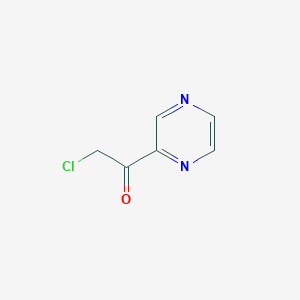

![Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392897.png)
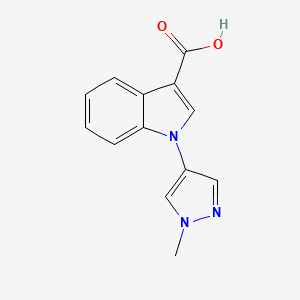
![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)
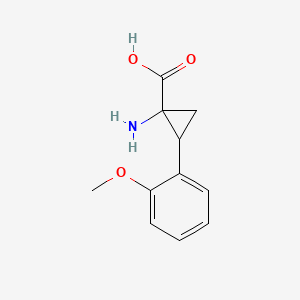
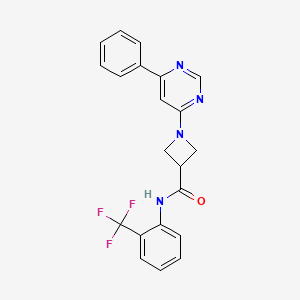
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
